

Application Notes and Protocols for Drinabant CB1 Receptor Binding Assay

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Compound of Interest

Compound Name: *Drinabant*

Cat. No.: *B1670946*

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These application notes provide a detailed protocol for determining the binding affinity of **Drinabant**, a selective CB1 receptor antagonist, to the human cannabinoid receptor 1 (CB1). The protocol is based on a competitive radioligand binding assay format, a robust and reliable method for characterizing ligand-receptor interactions.

Drinabant (also known as AVE1625) is a potent and selective antagonist of the CB1 receptor. [1][2] Understanding its binding characteristics is crucial for its development as a therapeutic agent. This document outlines the necessary reagents, equipment, and step-by-step procedures to perform a CB1 receptor binding assay and determine the inhibitory constant (K_i) of **Drinabant**.

Quantitative Data Summary

The following table summarizes the reported binding affinity of **Drinabant** for the human and rat CB1 receptors. This data is critical for comparing the potency of **Drinabant** with other compounds and for designing in vivo experiments.

Compound	Receptor	Assay Type	Parameter	Value (nM)
Drinabant (AVE1625)	Human CB1	Agonist-stimulated calcium signal	IC50	25[1][3]
Drinabant (AVE1625)	Rat CB1	Agonist-stimulated calcium signal	IC50	10[1]

Experimental Protocol: Competitive Radioligand Binding Assay for Drinabant

This protocol describes a method to determine the binding affinity of **Drinabant** for the CB1 receptor by measuring its ability to compete with a known radiolabeled CB1 receptor ligand, such as [3H]CP55,940 or [3H]SR141716A.

Objective: To determine the IC50 and Ki of **Drinabant** for the human CB1 receptor.

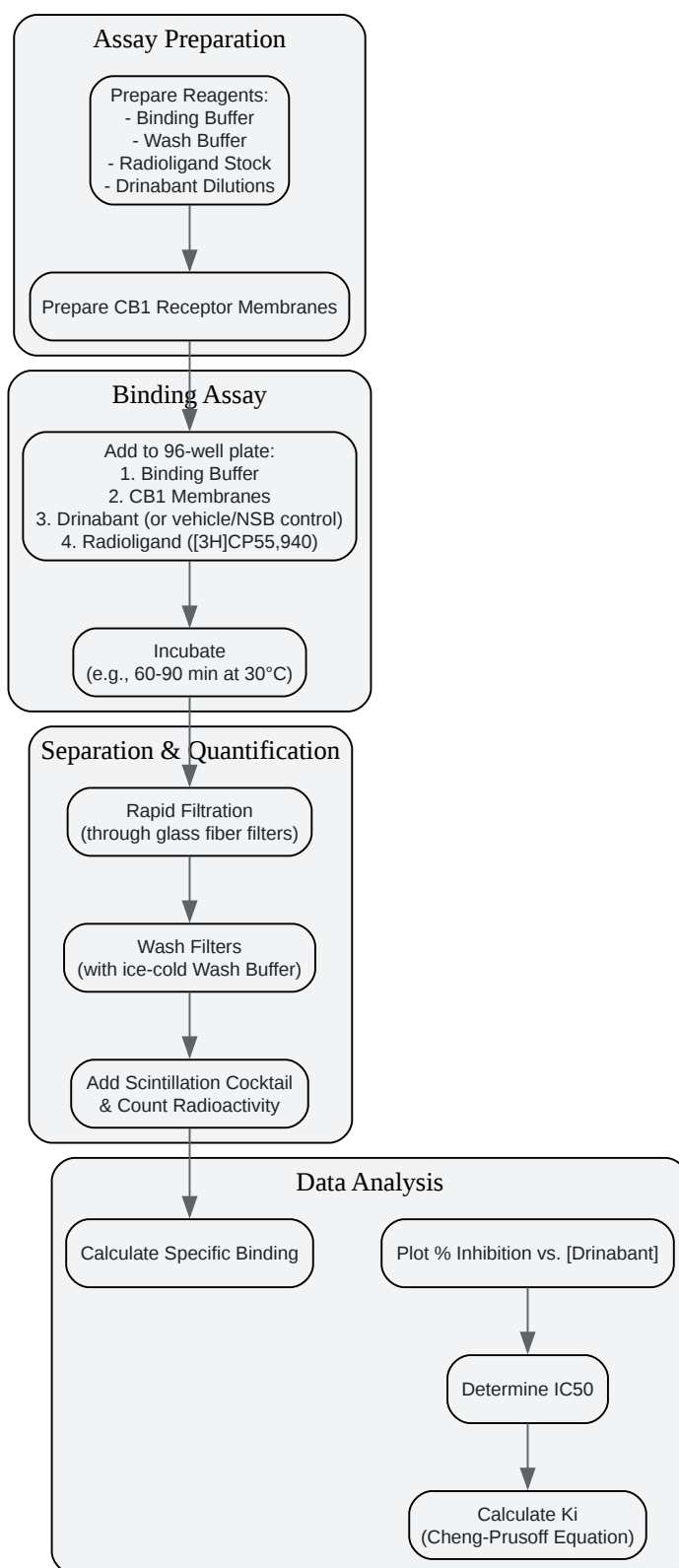
Principle: This assay measures the displacement of a radiolabeled ligand from the CB1 receptor by unlabeled **Drinabant**. The concentration of **Drinabant** that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

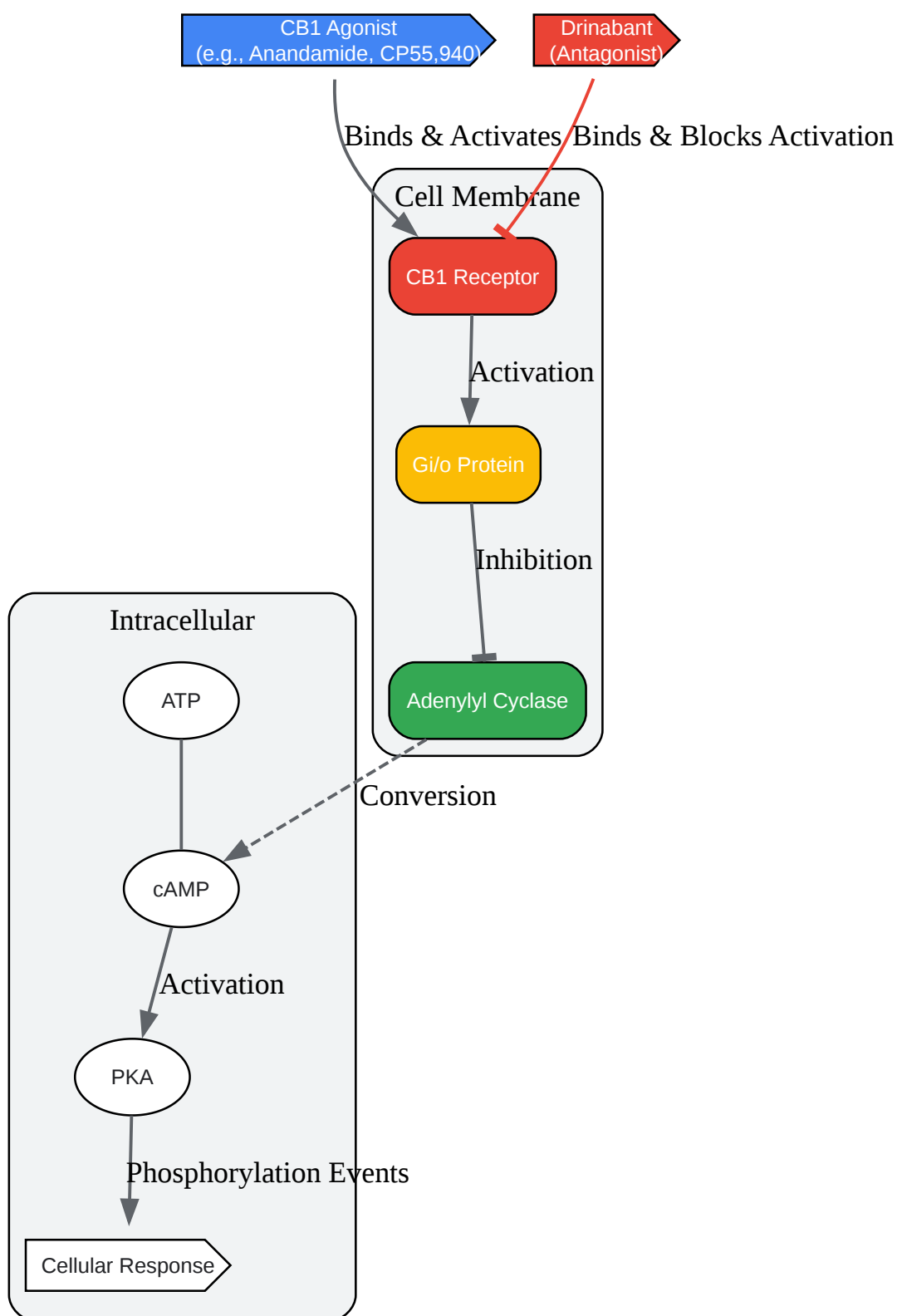
Materials and Reagents

- CB1 Receptor Source: Membranes prepared from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells) or rodent brain tissue.
- Radioligand: [3H]CP55,940 (agonist) or [3H]SR141716A (antagonist).
- Test Compound: **Drinabant** (AVE1625).
- Non-specific Binding Control: A high concentration of a known CB1 receptor ligand (e.g., 10 μ M WIN 55,212-2 or unlabeled SR141716A).
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, pH 7.4.

- Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.
- Scintillation Cocktail.
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/C).
- Cell harvester or vacuum filtration manifold.
- Scintillation counter.
- Incubator (30°C or 37°C).

Experimental Workflow Diagram





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References

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